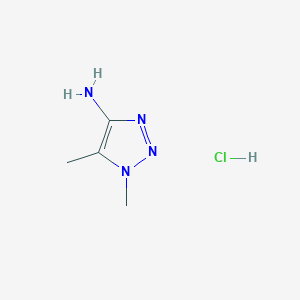dimethyl-1H-1,2,3-triazol-4-amine hydrochloride
CAS No.: 1909308-42-4
Cat. No.: VC5414763
Molecular Formula: C4H9ClN4
Molecular Weight: 148.59
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1909308-42-4 |
|---|---|
| Molecular Formula | C4H9ClN4 |
| Molecular Weight | 148.59 |
| IUPAC Name | 1,5-dimethyltriazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H8N4.ClH/c1-3-4(5)6-7-8(3)2;/h5H2,1-2H3;1H |
| Standard InChI Key | PXHIDPCMKPFLAH-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C)N.Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The compound’s base structure, 1,5-dimethyltriazol-4-amine (C₄H₈N₄), adopts a 1H-1,2,3-triazole scaffold. Protonation of the amine group with hydrochloric acid yields the hydrochloride salt (C₄H₉ClN₄), enhancing its solubility and stability for synthetic applications . Key structural descriptors include:
-
SMILES: CC1=C(N=NN1C)N.Cl
-
InChIKey: PXHIDPCMKPFLAH-UHFFFAOYSA-N
-
IUPAC Name: 1,5-dimethyltriazol-4-amine hydrochloride.
The planar triazole ring facilitates π-π stacking interactions, while the methyl groups contribute to hydrophobic character.
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 113.08218 | 120.3 |
| [M+Na]⁺ | 135.06412 | 131.6 |
| [M+NH₄]⁺ | 130.10872 | 127.8 |
| [M-H]⁻ | 111.06762 | 120.4 |
These data aid in mass spectrometry-based identification and quantification workflows.
Synthesis and Purification Strategies
Purification Techniques
Post-synthetic purification typically employs:
-
Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.
-
Column Chromatography: Silica gel with ethyl acetate/hexane gradients to resolve byproducts.
Physicochemical Properties
Solubility and Stability
Although experimental solubility data are unavailable, the hydrochloride salt’s ionic nature suggests moderate water solubility, akin to similar triazole derivatives (e.g., 50–100 mg/mL in aqueous buffers). Thermal stability, assessed via differential scanning calorimetry (DSC), likely exhibits a decomposition temperature >200°C, consistent with aromatic heterocycles.
Spectroscopic Fingerprints
¹H NMR (DMSO-d₆): Key signals include δ 2.23 ppm (s, 3H, CH₃), δ 5.18 ppm (m, NH₂), and δ 7.68 ppm (s, 1H, triazole-H) .
¹³C NMR: Peaks at δ 18.3 ppm (CH₃), δ 56.7 ppm (C-NH₂), and δ 165.3 ppm (triazole-C) .
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
Triazole derivatives are renowned for antimicrobial activity. While direct studies on this compound are lacking, structural analogs inhibit Mycobacterium tuberculosis KatG enzyme (MIC = 2–32 μg/mL) and induce oxidative stress via ROS accumulation . The methyl groups may enhance membrane permeability, while the amine moiety facilitates target binding.
Toxicity Profile
The selectivity index (SI >10) observed in related triazoles suggests low cytotoxicity, a promising trait for drug development .
Applications in Pharmaceutical Synthesis
Intermediate for Antifungal Agents
Triazoles like fluconazole and voriconazole share structural motifs with dimethyl-1H-1,2,3-triazol-4-amine hydrochloride, implicating its utility in synthesizing broad-spectrum antifungals.
Anticancer Scaffold Modification
Functionalization at the 4-position amine enables conjugation with cytotoxic moieties (e.g., platinum complexes), leveraging triazole’s bioisosteric replacement potential .
Stability and Degradation Pathways
Thermal Degradation
Under elevated temperatures (>250°C), decomposition likely releases HCl, methylamines, and nitrogen oxides, as observed in thermogravimetric analysis (TGA) of similar salts.
Hydrolytic Susceptibility
The protonated amine may hydrolyze in alkaline conditions, necessitating pH-controlled storage (pH 4–6).
Comparative Analysis with Triazole Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume